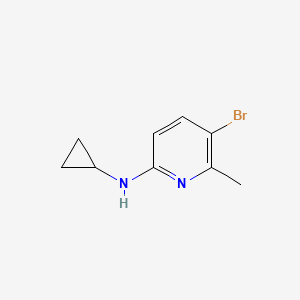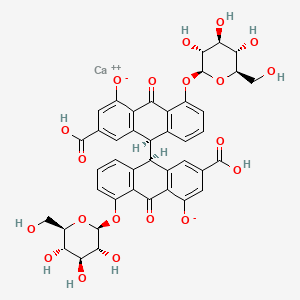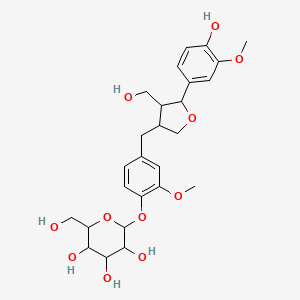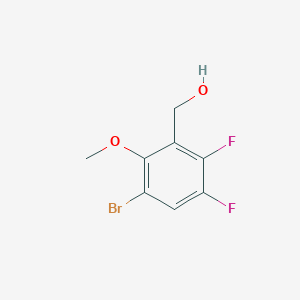
3-Bromo-5,6-difluoro-2-methoxybenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,6-difluoro-2-methoxybenzyl alcohol: is a chemical compound with the following structure:
Structure:
!this compound
This compound belongs to the class of aryl alcohols and contains bromine, fluorine, and methoxy functional groups. It is used in various applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzyl alcohol involves several steps
Nitration: Start with 2-methoxybenzyl alcohol and perform nitration using a suitable reagent (e.g., nitric acid). This introduces the nitro group.
Reduction: Reduce the nitro group to an amine using a reducing agent (e.g., SnCl₂/HCl).
Bromination: Finally, brominate the amine group to obtain this compound.
Industrial Production:: Industrial-scale production methods may involve more efficient and scalable processes, but the basic principles remain the same.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid.
Substitution: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) with various nucleophiles.
Reduction: The compound can be reduced back to the alcohol using suitable reducing agents.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Reduction: Hydrogen gas over a metal catalyst (e.g., Pd/C), or hydride reagents (e.g., LiAlH₄).
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,6-difluoro-2-methoxybenzyl alcohol finds applications in:
Medicinal Chemistry: As a building block for drug synthesis.
Pesticide Development: Due to its halogenated structure.
Materials Science: For functionalized polymers and materials.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may act as a:
Pharmacophore: Interacting with biological targets.
Catalyst: Participating in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, compounds with similar functional groups include:
- 2-Bromo-5,6-difluorobenzyl alcohol.
- 3-Bromo-2,6-difluorobenzyl alcohol.
Eigenschaften
Molekularformel |
C8H7BrF2O2 |
|---|---|
Molekulargewicht |
253.04 g/mol |
IUPAC-Name |
(5-bromo-2,3-difluoro-6-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H7BrF2O2/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2,12H,3H2,1H3 |
InChI-Schlüssel |
DQHCQZVVWXQWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1CO)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)
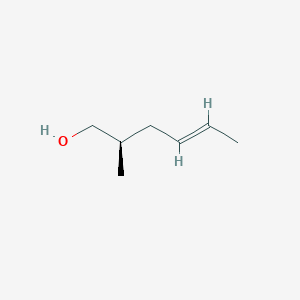

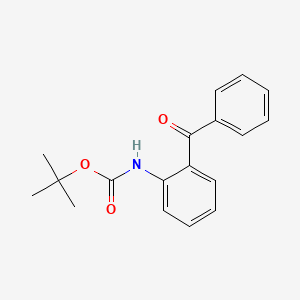
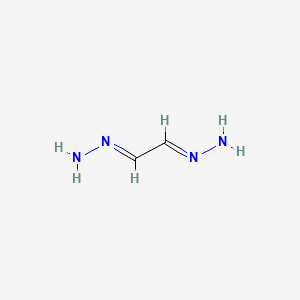

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
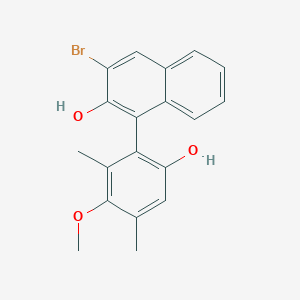
![6-[2-(4,6-Dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12087659.png)
![1-Ethyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087671.png)

